molecular formula C16H14N4O B6246935 N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2411312-32-6

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No. B6246935
CAS RN: 2411312-32-6
M. Wt: 278.3
InChI Key:
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Description

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine (DMPP) is a novel compound that has been studied extensively in recent years for its potential applications in scientific research. DMPP is a synthetic compound that has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been studied for its potential to be used as an antineoplastic agent, and has been found to have antiproliferative effects in a variety of cancer cell lines. It has also been studied for its potential as an antifungal agent, and has been found to be effective against a variety of fungal species. Additionally, N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine has been studied for its potential as a neuroprotective agent, and has been found to protect against neuronal damage in a variety of animal models.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell proliferation and differentiation. Additionally, it is believed to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine has been found to have a variety of biochemical and physiological effects. In vitro studies have found that N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine has antiproliferative effects in a variety of cancer cell lines, and it has also been found to have antifungal effects against a variety of fungal species. Additionally, N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine has been found to have neuroprotective effects in animal models, and it has been found to reduce the levels of reactive oxygen species and inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

The use of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it has been found to have a variety of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored at room temperature. However, there are also some limitations associated with the use of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine in laboratory experiments. It is not yet fully understood how it exerts its effects, and its effects are not always consistent across different cell lines and animal models. Additionally, it can be toxic to certain cell types at high concentrations.

Future Directions

There are a number of potential future directions for research on N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine. Further studies are needed to better understand its mechanism of action and to determine its potential as an antineoplastic and antifungal agent. Additionally, further studies are needed to determine its potential as a neuroprotective agent, and to determine its potential therapeutic applications in humans. Additionally, further studies are needed to determine the optimal dosage and administration for laboratory experiments. Finally, further studies are needed to determine the potential toxic effects of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine at high concentrations.

Synthesis Methods

The synthesis of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine involves a series of steps. The first step involves the reaction of 2,3-dihydro-1-benzofuran-2-yl bromide with methylmagnesium bromide to form a Grignard reagent. This Grignard reagent is then reacted with 4-chloropyrido[2,3-d]pyrimidin-4-amine in the presence of a catalytic amount of sodium iodide to form N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine involves the reaction of 2,3-dihydro-1-benzofuran-2-carbaldehyde with pyrido[2,3-d]pyrimidin-4-amine in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-2-carbaldehyde", "pyrido[2,3-d]pyrimidin-4-amine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1-benzofuran-2-carbaldehyde and pyrido[2,3-d]pyrimidin-4-amine in a suitable solvent (e.g. ethanol).", "Step 2: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and acidify the mixture with hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine as a solid." ] }

CAS RN

2411312-32-6

Product Name

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine

Molecular Formula

C16H14N4O

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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